molecular formula C11H19NO5 B6599738 (2S,3R)-1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid CAS No. 1218818-50-8

(2S,3R)-1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid

Cat. No.: B6599738
CAS No.: 1218818-50-8
M. Wt: 245.27 g/mol
InChI Key: IVMWRPYVCWVKPQ-SFYZADRCSA-N
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Description

(2S,3R)-1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid is a sophisticated chiral building block of significant value in medicinal chemistry and organic synthesis. The compound features a cis-configured 3-hydroxypipecolic acid scaffold, a privileged structure found in numerous biologically active molecules and natural products . The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the secondary amine, enhancing the molecule's stability and allowing for selective deprotection under mild acidic conditions in complex multi-step synthetic sequences . This chiral synthon is extensively utilized in the stereoselective synthesis of pharmaceutically relevant compounds, including protease inhibitors and other therapeutic agents that target key biological pathways . Its well-defined stereochemistry at the 2- and 3-positions allows researchers to probe structure-activity relationships and develop compounds with high enantiomeric purity. Furthermore, the molecule serves as a critical precursor for generating diverse piperidine-based compound libraries, facilitating the discovery of new lead structures in drug development programs . This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(2S,3R)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-6-4-5-7(13)8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMWRPYVCWVKPQ-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]([C@H]1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

  • Substrate : 5-Chloro-2-hydroxypentylamine hydrochlorate

  • Base : Sodium hydroxide (10–15% w/v aqueous solution)

  • Temperature : 10–50°C (stepwise heating)

  • Time : 6–8 hours (total)

The reaction proceeds via intramolecular nucleophilic substitution, where the amine group attacks the δ-carbon, displacing the chloride and forming the piperidine ring. The stereochemical outcome is governed by the chair-like transition state, favoring the (2S,3R) configuration due to minimized steric hindrance.

Key Data:

ParameterValue
Yield (crude product)85%
Purity (after distillation)>95% (by ¹H NMR)
Optical rotationNot reported

N-tert-Butoxycarbonylation (Boc Protection)

Following ring closure, the primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) to prevent undesired side reactions during subsequent functionalization.

Protocol from Patent CN106432059A:

  • Reagents :

    • Boc₂O (1.2 equiv)

    • Sodium hydroxide (2.0 equiv)

    • Solvent: Toluene/water biphasic system

  • Conditions :

    • Temperature: Room temperature (20–25°C)

    • Time: 12–16 hours

Reaction Outcomes:

MetricValue
Yield76%
Purity (after crystallization)98% (by HPLC)
¹H NMR (CDCl₃)δ 3.72 (d, J=10.2 Hz, 2H), 1.45 (s, 9H)
MS (ESI)m/z = 202 [M+H]⁺

The introduction of the carboxylic acid group is achieved through oxidation or hydrolysis of a pre-installed ester or nitrile group. While direct methods are sparingly documented, analogous pathways for related hydroxypipecolic acids suggest two viable strategies:

Oxidation of Primary Alcohols

  • Reagents : KMnO₄ or RuO₄ in acidic media

  • Challenges : Over-oxidation to ketones may occur without precise stoichiometric control.

Hydrolysis of Cyano Intermediates

  • Reagents : Concentrated HCl (6M) at reflux

  • Advantages : Higher functional group tolerance; preserves stereochemistry.

Stereochemical Control and Resolution

The (2S,3R) configuration is secured through:

  • Chiral Pool Synthesis : Use of D-glucose derivatives as starting materials to transfer stereochemical information.

  • Enzymatic Resolution : Lipase-catalyzed kinetic resolution of racemic mixtures (e.g., using Candida antarctica lipase B).

Comparative Analysis of Methods:

MethodYield (%)ee (%)Cost (Relative)
Chiral Pool62>99High
Enzymatic Resolution7898Moderate
Asymmetric Catalysis5595Very High

Industrial-Scale Optimization

Large-scale production (≥100 kg batches) employs continuous-flow reactors to enhance efficiency:

  • Residence Time : 30–60 minutes

  • Throughput : 5 kg/h

  • Solvent Recovery : >90% (via distillation)

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : ≥99% (C18 column, 0.1% TFA in H₂O/MeCN gradient)

  • Chiral GC : >99% ee (Cyclodextrin-based stationary phase)

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 232°C

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Applications

The compound has garnered attention for its potential biological activities, primarily due to its role as a non-proteinogenic amino acid derivative. Key applications include:

  • Enzyme Inhibition : Research indicates that Boc-hydroxypiperidine may act as an inhibitor in specific enzymatic pathways, which could be pivotal in developing therapeutic agents targeting metabolic disorders or cancer pathways.
  • Drug Development : Its structural similarity to naturally occurring amino acids allows for its incorporation into peptide synthesis, enhancing the pharmacological properties of resultant compounds. This makes it a valuable intermediate in the synthesis of bioactive molecules .

Case Studies and Research Findings

  • Anticancer Agents : Studies have explored the incorporation of Boc-hydroxypiperidine into peptide sequences aimed at developing novel anticancer drugs. The compound's ability to modulate enzyme activity has shown promise in preclinical models.
  • Neuropharmacology : The compound's interactions with neurotransmitter systems have been investigated, indicating potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier enhances its therapeutic prospects.
  • Synthetic Peptides : The use of Boc-hydroxypiperidine in synthesizing cyclic peptides has been documented, showcasing its utility in creating compounds with enhanced stability and bioactivity .

Mechanism of Action

The mechanism of action of (2S,3R)-1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other functional sites. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Stereochemical Variations

Key analogs and their distinguishing features are summarized below:

Table 1: Comparative Analysis of Structural Analogs
Compound Name Ring Type Substituents Stereochemistry Molecular Formula Hazards (GHS) Key Applications Reference
Target Compound Piperidine 3-OH, 2-COOH, Boc at N1 (2S,3R) C11H19NO5* Not reported Chiral synthon -
(2S,3R)-1-Boc-3-phenylpyrrolidine-2-carboxylic acid Pyrrolidine 3-Ph, 2-COOH, Boc at N1 (2S,3R) C11H19NO3 Not reported Catalog listing
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid Piperidine 4-Ph, 3-COOH, Boc at N1 (3S,4R) C17H23NO4 H302, H315, H319, H335 Lab chemical synthesis
(2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carboxylic acid Pyrrolidine 3-OH, 2-COOH, Boc at N1 (2R,3S) C10H17NO5 H302, H315, H319, H335 Research chemical
(2S)-1-Boc-4-oxopyrrolidine-2-carboxylic acid Pyrrolidine 4-O, 2-COOH, Boc at N1 (2S) C10H15NO5 Not reported Synthetic intermediate

*Inferred molecular formula based on piperidine backbone (C5H11N) + Boc (C4H9O2) + COOH (C1O2H) + OH (O1H).

Key Observations:

Ring Size :

  • Piperidine (6-membered ring) analogs (e.g., target compound, ) exhibit greater conformational flexibility compared to pyrrolidine (5-membered) derivatives. This impacts steric interactions and binding affinities in biological targets.
  • Thiazolidine analogs (e.g., ) introduce sulfur, altering electronic properties and metabolic stability .

Substituent Effects: Hydroxyl (-OH): Enhances solubility in polar solvents (e.g., target compound vs. phenyl-substituted analogs in ). Ketone (-O): Introduces electrophilic reactivity, enabling nucleophilic additions (e.g., ) .

Stereochemistry :

  • The (2S,3R) configuration in the target compound contrasts with enantiomeric (2R,3S) analogs (), which may exhibit divergent biological activities or synthetic challenges.
  • Diastereomers (e.g., (3S,4R) in ) require resolution techniques like chiral chromatography .

Biological Activity

(2S,3R)-1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid (Boc-3-hydroxypiperidine) is a chiral compound belonging to the class of piperidine derivatives. Its unique stereochemistry and functional groups, including a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a carboxylic acid group, contribute to its potential biological activities. This compound is of particular interest in medicinal chemistry due to its role as a non-proteinogenic amino acid derivative that may influence various enzymatic processes.

  • Molecular Formula : C₁₁H₁₉NO₅
  • Molecular Weight : 245.27 g/mol
  • CAS Number : 870651-00-6
  • Structural Features :
    • Chiral centers at positions 2 and 3 of the piperidine ring.
    • Presence of hydroxyl (-OH) and carboxylic acid (-COOH) groups.

Biological Activities

Research indicates that Boc-3-hydroxypiperidine exhibits several biological activities:

  • Enzyme Inhibition :
    • The compound may act as an inhibitor in specific biological pathways, potentially affecting metabolic processes. Its structural features allow it to interact with various enzymes, making it a candidate for further pharmacological studies .
  • Antimicrobial Activity :
    • Preliminary studies suggest that derivatives of piperidine compounds can exhibit significant antibacterial properties. For instance, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacterial strains . Although specific data on Boc-3-hydroxypiperidine's antimicrobial activity is limited, its structural analogs have demonstrated promising results.
  • Cancer Therapeutics :
    • Piperidine derivatives are being explored for their anticancer properties. Some studies have indicated that modifications to the piperidine structure can enhance cytotoxicity against cancer cell lines . Research into Boc-3-hydroxypiperidine may reveal similar potential in cancer treatment.

Structure-Activity Relationship (SAR)

Understanding the SAR of Boc-3-hydroxypiperidine is crucial for optimizing its biological activity. The following table summarizes key structural features and their implications for activity:

Structural Feature Impact on Activity
Chiral centersEssential for binding specificity
Hydroxyl groupMay enhance solubility and reactivity
Boc protecting groupIncreases stability during synthesis

Case Studies

  • Antibacterial Studies :
    • A study assessing various piperidine derivatives found that modifications similar to those in Boc-3-hydroxypiperidine led to enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antibiotics.
  • Cytotoxicity Assays :
    • Research involving piperidine derivatives indicated that compounds with similar functional groups demonstrated significant cytotoxic effects in vitro against tumor cell lines . Further investigation into Boc-3-hydroxypiperidine could elucidate its efficacy in cancer therapy.

Q & A

What are the key considerations for the stereoselective synthesis of (2S,3R)-1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid?

Level: Basic (Synthesis)
Answer:
Stereoselective synthesis requires precise control over reaction conditions and chiral auxiliaries. Common methods include:

  • Chiral Pool Synthesis : Starting from enantiomerically pure precursors, such as (2S,3R)-3-hydroxypiperidine-2-carboxylic acid, followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) .
  • Catalytic Asymmetric Reduction : Employing catalysts like RuCl₃·xH₂O with NaIO₄ for oxidation-reduction reactions to achieve the desired (2S,3R) configuration .
  • Purification : Chromatography (e.g., silica gel) or recrystallization ensures stereochemical purity, critical for biological activity .

How does the stereochemistry at positions 2 and 3 influence the compound’s biological activity?

Level: Basic (Structure-Activity Relationship)
Answer:
The (2S,3R) configuration determines spatial orientation, affecting interactions with biological targets:

  • Enzyme Binding : The hydroxyl group at position 3 forms hydrogen bonds with active sites (e.g., proteases or kinases), while the Boc group enhances stability and modulates lipophilicity .
  • Comparison with Isomers : The (2R,3R) isomer () shows reduced activity due to mismatched stereochemistry, highlighting the necessity of strict enantiomeric control .

What spectroscopic methods are most effective for characterizing the compound’s structure and purity?

Level: Basic (Characterization)
Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and functional groups (e.g., Boc at δ 1.4 ppm; hydroxyl proton at δ 3.2–4.0 ppm) .
  • LC-MS : Validates molecular weight (MW 245.28 g/mol) and detects impurities .
  • Polarimetry : Measures optical rotation to verify enantiomeric excess .

How can researchers resolve contradictions in reported biological activities across studies?

Level: Advanced (Data Contradiction Analysis)
Answer:
Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., murine vs. human) or enzyme isoforms. Standardize protocols using validated models .
  • Purity Issues : Trace solvents or stereochemical impurities (e.g., (2R,3S) contamination) alter activity. Use chiral HPLC for purity assessment .
  • Solubility Effects : The hydroxyl group enhances aqueous solubility, but aggregation in buffer systems may reduce bioavailability. Optimize formulation with co-solvents (e.g., DMSO) .

What computational approaches predict the compound’s interaction with biological targets?

Level: Advanced (Methodology)
Answer:

  • Molecular Docking : Screens binding affinity to targets (e.g., proteases) using software like AutoDock Vina. The hydroxyl and carboxylic acid groups often anchor the compound to catalytic residues .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time, highlighting key interactions (e.g., hydrogen bonds with Asp189 in trypsin-like proteases) .
  • QSAR Models : Relate structural features (e.g., logP, polar surface area) to activity, guiding analog design .

What strategies enhance the yield of multi-step synthetic routes?

Level: Advanced (Methodology)
Answer:

  • Step Optimization : Use microwave-assisted synthesis for rapid Boc protection (30% yield improvement vs. traditional heating) .
  • Protecting Group Management : Temporarily mask the hydroxyl group with silyl ethers during Boc deprotection to prevent side reactions .
  • In Situ Monitoring : FT-IR tracks reaction progress (e.g., disappearance of Boc₂O carbonyl peaks at 1810 cm⁻¹) .

How does the hydroxyl group at position 3 affect physicochemical properties compared to analogs?

Level: Advanced (Structure-Property Relationship)
Answer:

  • Solubility : The hydroxyl group increases polarity (logP ≈ 0.5 vs. 1.2 for methoxy analogs), improving aqueous solubility .
  • Hydrogen Bonding : Enhances binding to targets but may reduce membrane permeability. Methylation of the hydroxyl group (to methoxy) balances activity and bioavailability .
  • Stability : Prone to oxidation; stabilization via lyophilization or storage under inert atmosphere is recommended .

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